molecular formula C17H12Br2N2O3S B10956624 (5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10956624
M. Wt: 484.2 g/mol
InChI Key: UWJDSHZSVFXCPN-AUWJEWJLSA-N
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Description

5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, methoxy, and thiazolanone groups

Preparation Methods

The synthesis of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-bromophenylamine and thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer effects could be due to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar compounds include other thiazolanone derivatives and Schiff bases. Compared to these compounds, 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
  • 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C17H12Br2N2O3S

Molecular Weight

484.2 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12Br2N2O3S/c1-24-12-6-9(15(22)13(19)8-12)7-14-16(23)21-17(25-14)20-11-4-2-10(18)3-5-11/h2-8,22H,1H3,(H,20,21,23)/b14-7-

InChI Key

UWJDSHZSVFXCPN-AUWJEWJLSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)O)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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